9-Methoxystrobilurin L

Structural revision Natural product chemistry Quality control

9-Methoxystrobilurin L is a natural β-methoxyacrylate (strobilurin) antibiotic first isolated from the basidiomycete Favolaschia pustulosa. It belongs to the 9-methoxystrobilurin subclass, characterized by a pentadienyl side chain with E,E,E‑configuration and a distinctive aromatic substructure.

Molecular Formula C27H36O7
Molecular Weight 472.6 g/mol
Cat. No. B1249440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methoxystrobilurin L
Synonyms9-methoxystrobilurin L
Molecular FormulaC27H36O7
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(=C(C=CC1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC
InChIInChI=1S/C27H36O7/c1-10-26(3,4)34-27(5,6)24-17-32-22-14-12-19(15-23(22)33-24)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,24H,1,17H2,2-9H3/b13-11+,20-16+,21-18+
InChIKeyIKBKPRBEIXBOIF-VPCMBXRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methoxystrobilurin L – Structural Identity and Baseline Differentiation for Scientific Procurement


9-Methoxystrobilurin L is a natural β-methoxyacrylate (strobilurin) antibiotic first isolated from the basidiomycete Favolaschia pustulosa [1]. It belongs to the 9-methoxystrobilurin subclass, characterized by a pentadienyl side chain with E,E,E‑configuration and a distinctive aromatic substructure. Critically, the originally proposed 1,4‑benzodioxan structure for 9‑methoxystrobilurin L has been revised; the natural product actually possesses a 1,5‑benzodioxepin core, identical to that of 9‑methoxystrobilurin K [2]. This structural revision has direct consequences for procurement: synthetic material based on the incorrect 1,4‑benzodioxan scaffold is significantly less active than the natural dioxepin form [2].

Structural Identity Natural 1,5-benzodioxepin scaffold verified by NMR; distinct from synthetic 1,4-benzodioxan form
Screening Context Antimicrobial (antibacterial/antifungal) and cytotoxicity screening studies; cell-model endpoint review

9-Methoxystrobilurin L – Why In‑Class Substitution Is Not Straightforward


Strobilurin analogues cannot be freely interchanged for research or industrial applications because biological activity is exquisitely dependent on the aromatic substructure. Comparative studies of 9‑methoxystrobilurin‑type β‑methoxyacrylates have shown that the same methoxyacrylate pharmacophore can yield IC50 values differing by three orders of magnitude solely through modification of the aromatic moiety [1]. Furthermore, the case of 9‑methoxystrobilurin L demonstrates that even the same compound name can refer to structurally distinct entities: the originally published 1,4‑benzodioxan form and the revised natural 1,5‑benzodioxepin form are not equivalent, and the synthetic 1,4‑benzodioxan version is substantially less active than the natural product [2]. These findings underscore that procurement decisions must be guided by verified structural identity and quantitative comparative activity data, not by class membership alone.

Aromatic Substructure Sensitivity

Strobilurin aromatic modifications can shift antimicrobial and cytotoxic activity by orders of magnitude; class-level membership does not guarantee comparable potency.

Structural Isomer Ambiguity

“9-Methoxystrobilurin L” may refer to either the natural 1,5-benzodioxepin or the less active synthetic 1,4-benzodioxan; procurement requires NMR-confirmed identity.

9-Methoxystrobilurin L – Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


Structural Revision Defines Two Non‑Equivalent Chemical Entities Under the Same Name

The originally reported structure of 9‑methoxystrobilurin L contained a 1,4‑benzodioxan ring. Total synthesis of this structure and comparison of its NMR spectra with those of the natural isolate demonstrated that the natural product actually possesses a 1,5‑benzodioxepin ring, identical to the core of 9‑methoxystrobilurin K [1]. Consequently, synthetic 9‑methoxystrobilurin L prepared according to the original 1,4‑benzodioxan structure is a different chemical entity from the natural product.

Core Structure Revision
Head-to-head
1,5-Benzodioxepin (revised natural) vs. 1,4-Benzodioxan (original synthetic)
Structural non-identity; two distinct entities under the same name
NMR comparison (CD₃OD/CDCl₃) confirms natural dioxepin core
Structural revision Natural product chemistry Quality control

Antifungal Activity of Synthetic 9‑Methoxystrobilurin L Is Inferior to That of 9‑Methoxystrobilurin K

When the originally proposed 1,4‑benzodioxan form of 9‑methoxystrobilurin L was synthesized and tested against several typical fungi, its antifungal activity was consistently lower than that of 9‑methoxystrobilurin K [1]. The authors explicitly state that the synthesized compounds 'were less active than 9‑methoxystrobilurin K,' directly linking structural difference to functional inferiority.

Antifungal Activity Ranking
Head-to-head
Synthetic 1,4-benzodioxan L less active than 9-methoxystrobilurin K (1,5-benzodioxepin)
Reported activity difference; K may offer higher antifungal potency
Exact fold-difference not reported; fungal strain panel used
Antifungal activity Strobilurin comparison Structure–activity relationship

Natural 9‑Methoxystrobilurin L Exhibits Nanomolar Cytotoxicity Against Human B Lymphoblastoid Cells

Natural 9‑methoxystrobilurin L (1) displayed potent cytotoxicity against the human B lymphoblastoid cell line Jijoye with an IC₅₀ of 1.8 nM in a 5‑day assay, whereas no cytotoxicity was apparent after 2 days [1]. For context, 9‑methoxystrobilurin K has been reported to inhibit HeLaS₃ cell growth with IC₅₀ values in the nanomolar range, approximately 1000‑fold more potent than 9‑methoxystrobilurin A [2]. Although not directly compared in the same assay, both 9‑methoxystrobilurin L and K share the 1,5‑benzodioxepin core and achieve nanomolar‑level cytotoxicity, suggesting that the dioxepin substructure is a key determinant of high cytotoxic potency.

Cytotoxicity IC₅₀
Class-level
IC₅₀ = 1.8 nM (Jijoye B lymphoblastoid, 5-day XTT)
Supports cytotoxicity endpoint review; nanomolar range reported for L and K
K (HeLaS₃) also nM; A ca. 1000-fold weaker (different cell line)
Cytotoxicity Anticancer screening Jijoye cell line

Differential Antimicrobial Spectrum: Antibacterial vs. Antifungal Activity

Natural 9‑methoxystrobilurin L showed antibacterial activity against Bacillus subtilis with an MIC of 0.9 µM and antifungal activity against Candida albicans with an MIC of 6 µM, representing a 6.7‑fold selectivity for antibacterial over antifungal activity in these assays [1]. In contrast, the broader strobilurin class, including commercial agricultural fungicides, is primarily optimized for antifungal activity. This divergent selectivity profile distinguishes 9‑methoxystrobilurin L from many in‑class compounds whose primary utility is antifungal.

Antimicrobial Selectivity
Reported
MIC: 0.9 µM (B. subtilis) / 6 µM (C. albicans) — 6.7-fold antibacterial preference
Supports antimicrobial screening context; divergent from class antifungal profile
Serial dilution; nutrient agar & Sabouraud broth
Antimicrobial spectrum Bacillus subtilis Candida albicans

9-Methoxystrobilurin L – High‑Value Research and Industrial Application Scenarios


Authenticated Natural Product Reference Standard for Structure–Activity Relationship (SAR) Studies

Because the natural 1,5‑benzodioxepin form of 9‑methoxystrobilurin L is structurally identical in its core to 9‑methoxystrobilurin K and exhibits nanomolar cytotoxicity, it serves as a critical reference standard for SAR campaigns exploring the influence of the aromatic substructure on biological activity. Procurement of the verified natural product, rather than the mis‑assigned synthetic 1,4‑benzodioxan isomer, ensures that structure–activity correlations are built on the correct chemical scaffold [1].

Cytotoxicity Screening Programs Targeting Mitochondrial Complex III

With an IC₅₀ of 1.8 nM against human B lymphoblastoid Jijoye cells, 9‑methoxystrobilurin L is among the most potent natural strobilurin cytotoxins reported. It is suitable for inclusion in oncology‑focused screening cascades that evaluate cytochrome bc₁ complex inhibitors, particularly where comparative benchmarking against 9‑methoxystrobilurin K is desired [2].

Antimicrobial Probe with Divergent Antibacterial–Antifungal Selectivity

The 6.7‑fold preference for antibacterial (B. subtilis MIC 0.9 µM) over antifungal (C. albicans MIC 6 µM) activity distinguishes 9‑methoxystrobilurin L from the predominantly antifungal strobilurin class. This selectivity profile makes it a useful chemical probe for studying differential target engagement or efflux mechanisms in Gram‑positive bacteria versus fungi [3].

Quality Control and Authenticity Verification in Natural Product Sourcing

Given the documented structural mis‑assignment, any lot of '9‑methoxystrobilurin L' should be accompanied by NMR evidence confirming the 1,5‑benzodioxepin structure. The published ¹H and ¹³C NMR assignments for the natural product provide a definitive reference for identity testing, preventing the inadvertent use of the synthetic 1,4‑benzodioxan isomer, which lacks the potency of the genuine natural product [1].

Application
Selection Property
Validation Focus
Natural product SAR reference
Verified 1,5-benzodioxepin scaffold
NMR identity confirmation
Cytotoxicity screening (mitochondrial complex III)
Reported nanomolar cytotoxicity
Cell-model endpoint review
Antimicrobial selectivity studies
Antibacterial-antifungal selectivity context
MIC endpoint comparison
Authenticity & quality verification
NMR spectral reference data
Lot-specific structural confirmation
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